molecular formula C18H19NO4 B11959575 3-[(4-Butoxybenzoyl)amino]benzoic acid CAS No. 293761-92-9

3-[(4-Butoxybenzoyl)amino]benzoic acid

Cat. No.: B11959575
CAS No.: 293761-92-9
M. Wt: 313.3 g/mol
InChI Key: UXLJFZXXKFBVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Butoxybenzoyl)amino]benzoic acid is an organic compound with the molecular formula C18H19NO4. It is a derivative of benzoic acid, characterized by the presence of a butoxybenzoyl group and an amino group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Butoxybenzoyl)amino]benzoic acid typically involves the reaction of 4-butoxybenzoic acid with 3-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Butoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

3-[(4-Butoxybenzoyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Butoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Butoxybenzoyl)amino]benzoic acid is unique due to the presence of both the butoxybenzoyl and amino groups, which confer specific chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a versatile compound in scientific research and industrial processes .

Properties

CAS No.

293761-92-9

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-[(4-butoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C18H19NO4/c1-2-3-11-23-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(12-15)18(21)22/h4-10,12H,2-3,11H2,1H3,(H,19,20)(H,21,22)

InChI Key

UXLJFZXXKFBVFT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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